

Foundational Research on PD 174265 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

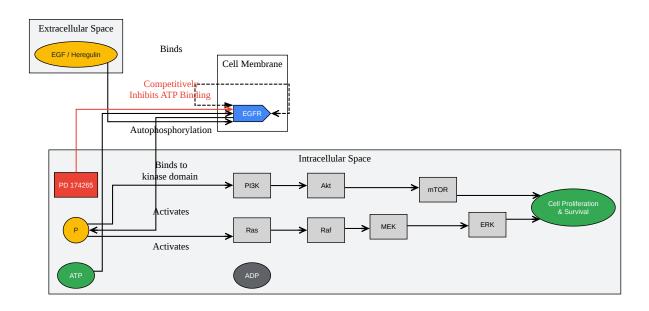
For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 174265 is a potent and selective, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action centers on competing with ATP at the kinase's binding site, thereby blocking the signal transduction pathways that contribute to tumor cell proliferation, survival, and angiogenesis.[1] This technical guide provides a comprehensive overview of the foundational preclinical research on PD 174265, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PD 174265** is presented in the table below.



Property	Value	Reference	
Chemical Name	N-[4-[(3- bromophenyl)amino]-6- quinazolinyl]-propanamide	[1]	
CAS Number	216163-53-0	[1][2]	
Molecular Formula	C17H15BrN4O	[1][2]	
Molecular Weight	371.2 g/mol	[1]	
Purity	≥98% [1][2]		
Appearance	Crystalline solid	[1]	
Solubility	DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml	[1]	
Storage	-20°C	[1]	
Stability	≥ 4 years	[1]	

Mechanism of Action and Signaling Pathway

PD 174265 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways.[1][3] [4][5]

Click to download full resolution via product page

Caption: EGFR Signaling Pathway Inhibition by PD 174265.

Quantitative Data

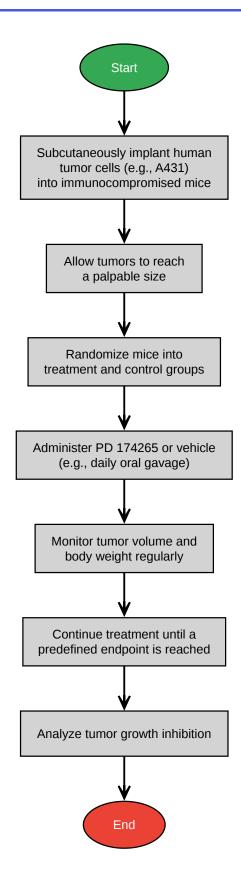
The inhibitory potency of **PD 174265** has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of PD 174265

Target/System	IC50 Value	Assay Type	Reference
EGFR Tyrosine Kinase	0.45 nM	Enzyme Assay	[1]
EGF-induced Tyrosine Phosphorylation	39 nM	Cellular Assay	[1]
Heregulin-induced Tyrosine Phosphorylation	220 nM	Cellular Assay	[1]


Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for evaluating EGFR inhibitors.


EGFR Tyrosine Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **PD 174265** on the enzymatic activity of EGFR.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. PD 174265, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on PD 174265 in Oncology: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1679130#foundational-research-on-pd-174265-in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com